5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
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Overview
Description
5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with bromine, fluorobenzyl, sulfanyl, phenyl, and oxadiazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, introduction of the bromine and fluorobenzyl groups, and the final coupling with the oxadiazolyl and phenyl groups. Common synthetic methods include:
Suzuki–Miyaura Coupling: This method is often used for forming carbon-carbon bonds between the pyrimidine core and the aryl groups.
Nucleophilic Substitution: Introduction of the bromine and fluorobenzyl groups can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents tailored for industrial applications can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-2-[(4-fluorobenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13BrFN5O2S |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methylsulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H13BrFN5O2S/c21-15-10-23-20(30-11-12-6-8-14(22)9-7-12)24-17(15)19(28)25-18-16(26-29-27-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,25,27,28) |
InChI Key |
FBHZEDKHUJTUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NC(=NC=C3Br)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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